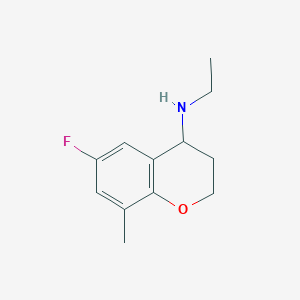

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

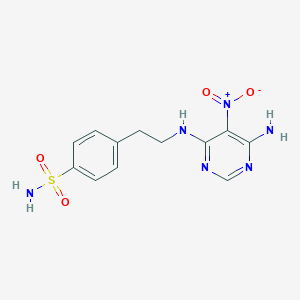

“N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine” belongs to a class of compounds known as coumarins or benzopyran-2-ones . These are a group of naturally occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed, carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

Coumarins are oxygen-containing heterocycles and are valuable kinds of compounds widely found in nature . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis

The chemical reactions involving coumarins are diverse and depend on the specific structure of the coumarin derivative . For example, a library of novel triazole-tethered isatin–coumarin hybrids were synthesized by a click chemistry approach .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific coumarin derivative would depend on its exact structure. In general, coumarins are known to be valuable kinds of oxygen-containing heterocycles .Scientific Research Applications

Antibacterial Activity

Research on compounds structurally related to N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine has shown potential antibacterial properties. For instance, compounds with amino- and/or hydroxy-substituted cyclic amino groups have been prepared and evaluated for their in vitro and in vivo antibacterial screenings. Among these, certain compounds demonstrated enhanced activity compared to known antibiotics, indicating the potential of chromene derivatives in antibacterial applications (Egawa et al., 1984).

Synthetic Chemistry

In synthetic chemistry, novel N-substituted pyridin-2(1H)-one derivatives have been synthesized by reacting various amines with chromene-related compounds. These synthesized compounds have been evaluated for their antibacterial activity, showcasing the versatility of chromene derivatives in the synthesis of biologically active molecules (Sharma et al., 2016).

Luminescent Probes

Chromene derivatives have been utilized in the development of luminescent probes. For example, a lanthanide chelate with chromene components exhibits high luminescence when bound to specific metals, suggesting its application in imaging and diagnostics. This highlights the potential of chromene derivatives in creating nonisotopic labels and as donors in luminescence resonance energy transfer (Li & Selvin, 1997).

Polymer Solar Cells

Chromene derivatives have also found applications in the development of polymer solar cells. Specifically, electron transport polymers incorporating chromene units have shown to significantly enhance the power conversion efficiency of these devices. This application underscores the role of chromene derivatives in improving renewable energy technologies (Li et al., 2014).

Antimicrobial Analysis

Ionic liquid-promoted synthesis of chromene-pyrimidine coupled derivatives has been explored for their antimicrobial properties. Among these, certain compounds displayed potent antibacterial and antifungal activities, highlighting the potential of chromene derivatives in addressing microbial resistance (Tiwari et al., 2018).

Mechanism of Action

The mechanism of action of coumarin derivatives can vary widely depending on their specific structure and the biological system in which they are acting . They have been tested for a variety of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

The future directions in the research and development of coumarin derivatives are likely to continue to focus on the synthesis of new derivatives with enhanced biological properties, the development of greener and more efficient synthesis methods, and further investigations into their mechanisms of action .

properties

IUPAC Name |

N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-3-14-11-4-5-15-12-8(2)6-9(13)7-10(11)12/h6-7,11,14H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLBEMNXVNAHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCOC2=C1C=C(C=C2C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1554168-99-8 |

Source

|

| Record name | N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2982376.png)

![8-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B2982382.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2982391.png)